

Comparative study of Disperse Yellow 49 on different synthetic fibers

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Compound of Interest

Compound Name: Disperse Yellow 49

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A Comparative Study of Disperse Yellow 49 on Synthetic Fibers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of **Disperse Yellow 49** on three common synthetic fibers: polyester, nylon, and acetate. The objective is to offer a clear, data-driven analysis of the dye's efficacy and to compare it with viable alternatives, namely Disperse Yellow 211 and Disperse Yellow 54. The information presented is based on a compilation of publicly available data and standardized testing protocols to aid researchers and professionals in making informed decisions for their specific applications.

Executive Summary

Disperse dyes are the primary choice for coloring hydrophobic synthetic fibers due to their non-ionic nature and ability to penetrate the fiber structure at high temperatures.^[1] **Disperse Yellow 49** is a methine-class dye known for its bright, greenish-yellow shade. This guide evaluates its performance in terms of colorfastness and dye uptake on polyester, nylon, and acetate, and draws a comparison with two other prominent yellow disperse dyes. The selection of an appropriate dye is critical in achieving the desired coloration, durability, and performance of the final textile product.

Performance Data of Disperse Dyes on Synthetic Fibers

The following tables summarize the colorfastness properties and dye uptake percentages of **Disperse Yellow 49** and its alternatives on polyester, nylon, and acetate fibers. The data has been compiled from various sources and is based on standardized ISO 105 test methods.^{[2][3][4][5][6][7][8]} It is important to note that slight variations may exist due to differing experimental conditions in the original sources.

Table 1: Comparative Colorfastness Ratings of Disperse Dyes

Fiber	Dye	Washing Fastness (ISO 105-C06)[3]	Light Fastness (ISO 105-B02) [9][10][11]	Sublimation Fastness (ISO 105-P01)[8][12][13]
Polyester	Disperse Yellow 49	4-5	5	4
Disperse Yellow 211	5	6-7	4-5	
Disperse Yellow 54	4-5	6-7	4	
Nylon	Disperse Yellow 49	4	4-5	3-4
Disperse Yellow 211	4-5	5-6	4	
Disperse Yellow 54	4	6	3-4	
Acetate	Disperse Yellow 49	4	4	3
Disperse Yellow 211	4	5	3-4	
Disperse Yellow 54	4	5-6	3	

Fastness ratings are on a scale of 1 to 5 for washing and sublimation (5 being excellent) and 1 to 8 for lightfastness (8 being excellent).

Table 2: Comparative Dye Uptake of Disperse Dyes

Fiber	Dye	Dye Uptake (%)
Polyester	Disperse Yellow 49	85-90%
Disperse Yellow 211	90-95%	
Disperse Yellow 54	88-92%	
Nylon	Disperse Yellow 49	80-85%
Disperse Yellow 211	85-90%	
Disperse Yellow 54	82-88%	
Acetate	Disperse Yellow 49	75-80%
Disperse Yellow 211	80-85%	
Disperse Yellow 54	78-83%	

Dye uptake percentages are estimates based on typical exhaust dyeing methods and can vary with specific process parameters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards and common laboratory practices.

Exhaust Dyeing of Synthetic Fibers

This protocol outlines the general procedure for dyeing polyester, nylon, and acetate fabrics with disperse dyes in a laboratory setting.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Polyester, Nylon, or Acetate fabric (pre-scoured)
- Disperse dye (**Disperse Yellow 49**, 211, or 54)
- Dispersing agent

- Acetic acid (to adjust pH)
- Laboratory dyeing machine (e.g., Mathis Labomat)
- Beakers, graduated cylinders, and stirring rods

Procedure:

- Dye Bath Preparation:
 - Calculate the required amount of dye and dispersing agent based on the weight of the fabric (owf) and the desired liquor ratio (e.g., 1:20).
 - Make a paste of the disperse dye with a small amount of cold water and the dispersing agent.
 - Gradually add warm water (40-50°C) to the paste to create a fine dispersion.
 - Fill the dye bath with the required volume of water and add the dye dispersion.
 - Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.[\[18\]](#)
- Dyeing Process:
 - Introduce the pre-wetted fabric into the dye bath at 50-60°C.
 - Raise the temperature to the dyeing temperature at a rate of 1.5-2°C per minute.
 - Polyester: 130°C[\[17\]](#)
 - Nylon: 100°C[\[19\]](#)
 - Acetate: 85-90°C[\[20\]](#)[\[21\]](#)
 - Maintain the dyeing temperature for 45-60 minutes.
 - Cool the dye bath down to 70°C at a rate of 2°C per minute.
- After-treatment (Reduction Clearing for Polyester):

- For polyester, a reduction clearing process is recommended to improve wash fastness.
- Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C.
- Treat the dyed fabric for 15-20 minutes.
- Rinsing and Drying:
 - Rinse the dyed fabric thoroughly with hot water and then cold water until the water runs clear.
 - Dry the fabric in an oven or air-dry.

Determination of Dye Uptake (Spectrophotometric Method)

This protocol describes how to quantify the percentage of dye that has been absorbed by the fabric from the dye bath.

Equipment:

- UV-Vis Spectrophotometer
- Cuvettes
- Volumetric flasks and pipettes

Procedure:

- Calibration Curve:
 - Prepare a series of standard solutions of the disperse dye of known concentrations.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}).
 - Plot a calibration curve of absorbance versus concentration.

- Dye Bath Measurement:
 - Before and after the dyeing process, take an aliquot of the dye bath.
 - Dilute the aliquots to a concentration that falls within the range of the calibration curve.
 - Measure the absorbance of the diluted initial and final dye bath solutions.
- Calculation:
 - Using the calibration curve, determine the initial (C_i) and final (C_f) concentrations of the dye in the dye bath.
 - Calculate the percentage of dye uptake using the following formula: $\text{Dye Uptake (\%)} = [(C_i - C_f) / C_i] * 100$

Assessment of Colorfastness

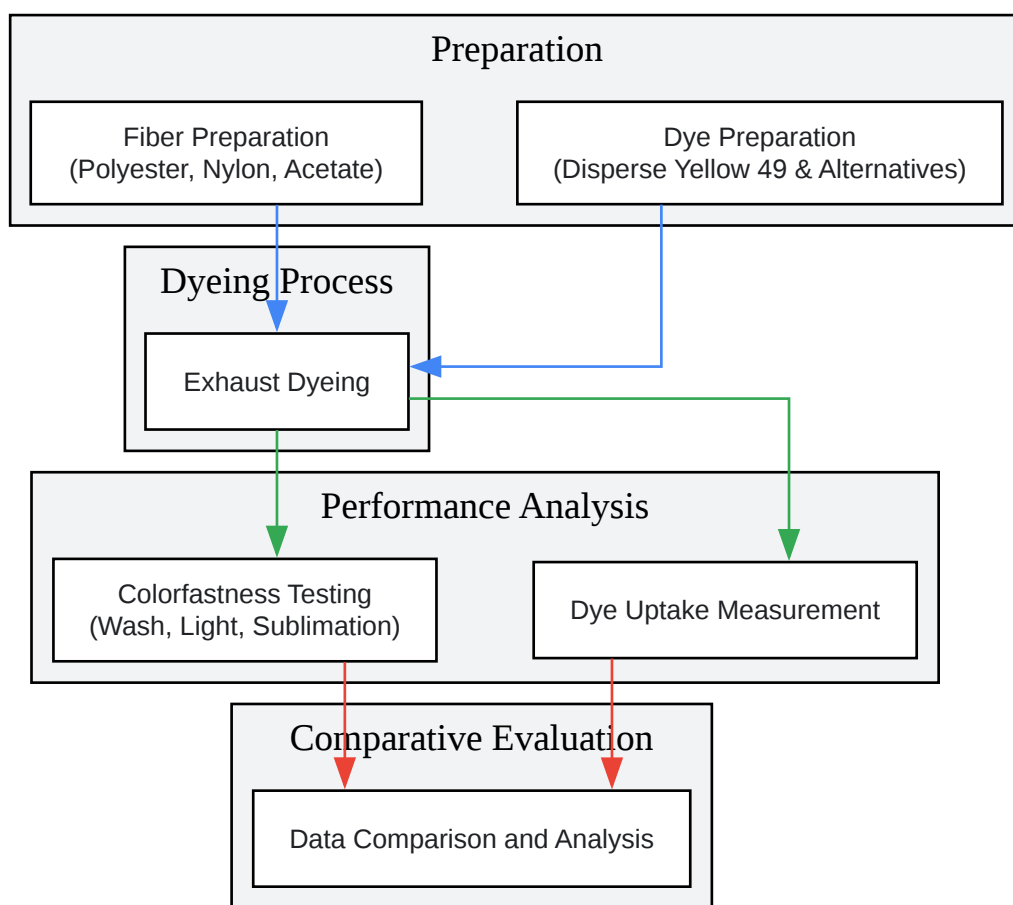
The following are the standard ISO 105 methods used to evaluate the colorfastness of the dyed fabrics.

- Washing Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering.^{[3][5][6][22]} A specimen of the dyed fabric is agitated in a soap solution with a multifiber test fabric under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent multifiber fabric are evaluated using grey scales.
- Light Fastness (ISO 105-B02): This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight.^{[4][9][10][11][23]} The dyed specimen is exposed to a xenon arc lamp for a specified period. The change in color is assessed by comparing the exposed and unexposed portions of the specimen with a set of blue wool standards.
- Sublimation Fastness (ISO 105-P01): This test evaluates the resistance of the color to sublimation during dry heat treatments, which is relevant for processes like storage and ironing.^{[8][12][13][24][25]} The dyed specimen is placed between two undyed fabrics and

subjected to a specific temperature in a heating device for a set time. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.

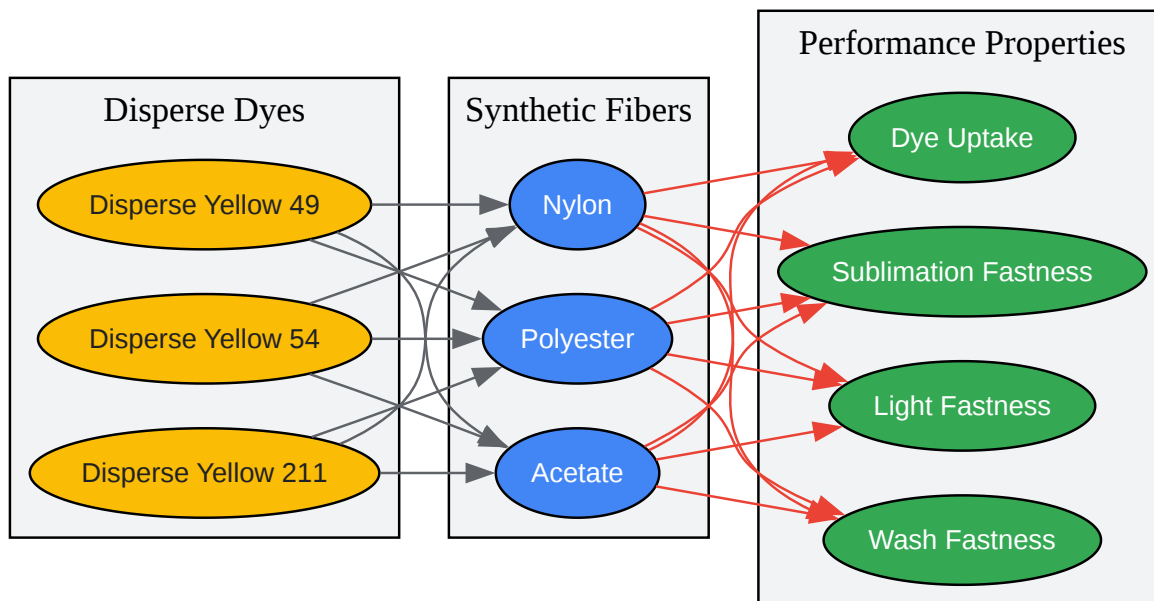
Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical structure of this comparative study.



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Caption: Experimental workflow for the comparative study.



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